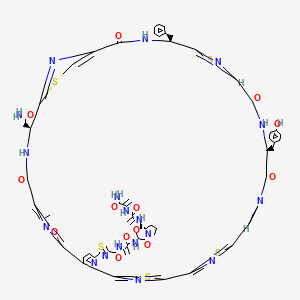![molecular formula C9H11N5O3 B8135513 2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B8135513.png)
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one” is a chemical substance cataloged in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one involves specific synthetic routes and reaction conditions. The exact methods may vary depending on the desired purity and yield. Generally, the synthesis involves the reaction of specific precursor chemicals under controlled conditions, including temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow reactors and other advanced technologies to maintain consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
CID 5479530: A cephalosporin with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These properties make it suitable for various applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-CVYQJGLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)
![benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate](/img/structure/B8135452.png)
![(3R,10S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B8135457.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]](/img/structure/B8135471.png)
![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B8135474.png)

![(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8135481.png)


![5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8135531.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride](/img/structure/B8135536.png)

